N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide involves several steps. The key synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the methoxyphenyl group and the cyclopropyl group. The final step involves the formation of the piperidine-4-carboxamide moiety. Common reagents used in these reactions include cyclopropylamine, 3-methoxybenzaldehyde, and various coupling agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or flow chemistry techniques .
Chemical Reactions Analysis
N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The pyrazolo[1,5-a]pyrazine core can participate in coupling reactions with various aryl halides using palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It is also used as a tool compound to investigate the role of specific proteins and enzymes in disease processes.
Chemical Biology: The compound is employed in chemical biology to study its interactions with biomolecules and to develop new chemical probes for biological research
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied .
Comparison with Similar Compounds
N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar pyrazolo core but differs in the position and type of substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but differ in their specific functional groups and biological activities.
PI3Kδ inhibitors: Compounds like (S)-2-(1-(4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide are structurally related and share similar biological targets
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-cyclopropyl-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c1-29-18-4-2-3-16(13-18)19-14-20-21(23-9-12-27(20)25-19)26-10-7-15(8-11-26)22(28)24-17-5-6-17/h2-4,9,12-15,17H,5-8,10-11H2,1H3,(H,24,28) |
InChI Key |
UIELOSNGEKYXAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.